(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone
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Overview
Description
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a hydroxy group and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit potent antibacterial activity .
Mode of Action
It is known that benzofuran derivatives can interact with bacterial cells, leading to their inhibition .
Biochemical Pathways
Benzofuran derivatives are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
Benzofuran derivatives are known to exhibit antibacterial activity, indicating that they can inhibit the growth of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone typically involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another method involves the formylation of 5-hydroxybenzofuran derivatives . These reactions often require specific conditions such as the presence of a base, elevated temperatures, and sometimes the use of transition-metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as flash column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone include:
- (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(phenyl)methanone
- 3-Methyl-5-benzofuranol
- 3-Acetylbenzo[b]furan
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPCXZMHILLOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344255 |
Source
|
Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-62-6 |
Source
|
Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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